2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid
Description
Chemical Nomenclature and Structural Classification
2-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (CAS 866150-96-1) is a fluorinated cyclopropane derivative with the molecular formula C$${11}$$H$${10}$$FNO$$_{3}$$ and a molecular weight of 223.20 g/mol . Its IUPAC name reflects its structural components: a cyclopropane ring substituted at position 1 with a carboxylic acid group (-COOH) and at position 2 with a carbamoyl group (-CONH-) linked to a 2-fluorophenyl moiety.
The compound’s SMILES notation (O=C(C1C(C(NC2=CC=CC=C2F)=O)C1)O ) highlights its unique geometry: a strained cyclopropane core bridges two functional groups, creating a planar yet sterically constrained framework. The 2-fluorophenyl group introduces aromaticity and electronic asymmetry, while the carbamoyl and carboxylic acid groups enable hydrogen bonding and salt formation.
Structural Features:
- Cyclopropane ring : Imparts angular strain (C–C–C bond angles ≈ 60°), influencing reactivity and stability.
- Fluorophenyl group : The fluorine atom at the ortho position modulates electron density via inductive effects.
- Carboxylic acid and carbamoyl substituents : Provide sites for acid-base interactions and derivatization.
Historical Context in Fluorinated Carboxylic Acid Research
Fluorinated carboxylic acids have been pivotal in pharmaceutical and materials science since the mid-20th century, driven by fluorine’s ability to enhance metabolic stability and binding affinity. The synthesis of this compound builds on advances in C–H fluorination and cyclopropane functionalization developed in the 2010s.
Key milestones include:
- Catalytic C–H activation : Palladium-mediated strategies enabling direct fluorination of aliphatic carboxylic acids.
- Asymmetric cyclopropanation : Ruthenium-catalyzed methods for stereoselective cyclopropane synthesis.
- Regioselective carbamoylation : Protecting-group-free approaches to install carbamoyl groups on strained rings.
This compound exemplifies modern trends in targeted fluorination , where fluorine’s electronegativity (-3.98 Pauling scale) fine-tunes electronic properties without steric bulk.
Position in Cyclopropanecarboxylic Acid Family
Cyclopropanecarboxylic acids (e.g., cyclopropanecarboxylic acid, CAS 1759-53-1) are valued for their conformational rigidity and bioisosteric potential. The introduction of a 2-fluorophenyl carbamoyl group in this derivative enhances its pharmacophoric versatility compared to simpler analogs:
The fluorophenyl group increases lipophilicity (logP ≈ 2.1) and introduces π-π stacking capabilities, making the compound a candidate for drug discovery.
Significance in Organofluorine Chemistry
This compound underscores three principles of organofluorine chemistry:
- Bond Strength : The C–F bond (≈480 kJ/mol) enhances thermal and oxidative stability.
- Electronic Effects : Fluorine’s inductive withdrawal polarizes the carbamoyl group, increasing electrophilicity at the carbonyl carbon.
- Stereoelectronic Control : The cyclopropane ring’s strain directs regioselective reactions at the carboxylic acid site.
Recent innovations, such as electrochemical fluorination and flow chemistry , have streamlined its synthesis. For example, Kiel University’s 2025 method achieves direct C–H → C–F conversion in carboxylic acids using palladium catalysts and bespoke oxidants.
Properties
IUPAC Name |
2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-8-3-1-2-4-9(8)13-10(14)6-5-7(6)11(15)16/h1-4,6-7H,5H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPDSGSJUTZAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dichlorocarbene Insertion
Reacting 1-(2-fluorophenyl)cyclopropane-1-carbonyl chloride with ammonia or amines under high-pressure conditions forms the carbamoyl group. However, this method risks side reactions due to the instability of dichlorocarbene intermediates.
Corey-Chaykovsky Reaction
A sulfonium ylide (generated from trimethylsulfoxonium iodide) reacts with α,β-unsaturated esters to form cyclopropane rings. For example, methyl 3-(2-fluorophenyl)acrylate treated with ylide in tetrahydrofuran (THF) at −10°C yields methyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate, which is hydrolyzed to the carboxylic acid.
Table 1: Comparison of Cyclopropanation Methods
| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dichlorocarbene | Dichloroethane | 80 | 65 | 88 |
| Corey-Chaykovsky | THF | −10 | 78 | 92 |
| Condensing Agent | Dichloromethane | 20–40 | 91 | 99.98 |
Introduction of the Carbamoyl Group
The carbamoyl moiety is introduced via amide coupling between cyclopropane-1-carboxylic acid derivatives and 2-fluoroaniline. Patent WO2013124280A1 highlights the use of cyanide-assisted nucleophilic substitution to form trans-cyclopropane intermediates, which are subsequently amidated. Modern protocols favor condensing agents to avoid corrosive reagents like thionyl chloride.
Condensing Agent-Mediated Coupling
In a representative procedure, 2-fluoroaniline reacts with 2-(chlorocarbonyl)cyclopropane-1-carboxylic acid in the presence of HATU and N,N-diisopropylethylamine. The reaction proceeds in dichloromethane at 25°C for 3 hours, achieving a 93% yield. Critical parameters include:
Schotten-Baumann Reaction
Aqueous-phase reactions using 2-fluoroaniline and cyclopropane-1-carbonyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as the base yield the carbamoyl product. However, this method is less efficient (yield: 70–75%) due to hydrolysis of the acid chloride.
Optimization of Condensing Agents and Solvents
The choice of condensing agent significantly impacts reaction efficiency and purity. Patent CN112979544A identifies HATU as superior to EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), with HATU-driven reactions producing <0.02% single impurities.
Table 2: Condensing Agent Performance
| Agent | Solvent | Reaction Time (h) | Yield (%) | Max Impurity (%) |
|---|---|---|---|---|
| HATU | Dichloromethane | 3 | 91 | 0.02 |
| EDCI | DMF | 6 | 85 | 0.5 |
| DCC | THF | 12 | 78 | 1.2 |
Recrystallization and Purification
Post-reaction purification is critical for pharmaceutical-grade material. The patented method employs recrystallization in ethanol or ethyl acetate at 0–10°C, achieving 99.98% purity. Key factors include:
- Solvent-to-mass ratio : 15–20 mL/g to balance yield and solubility.
- Temperature gradient : Slow cooling from 50°C to 10°C minimizes oiling out.
Table 3: Recrystallization Conditions
| Solvent | Volume:Mass (mL/g) | Temperature (°C) | Purity (%) |
|---|---|---|---|
| Ethanol | 15 | 0–10 | 99.98 |
| Ethyl Acetate | 20 | 5–15 | 99.5 |
| Acetone | 25 | −5–5 | 98.7 |
Industrial-Scale Case Studies
Example 1: Kilogram-Scale Synthesis
A 10 kg batch of this compound was prepared using HATU (2.5 eq) in dichloromethane with N,N-diisopropylethylamine (1.7 eq). After washing with 0.1 g/mL sodium hydroxide and water, recrystallization in ethanol (15 mL/g) yielded 9.1 kg (91%) with 99.95% HPLC purity.
Example 2: Enantioselective Synthesis
Chiral oxazaborolidine catalysts were employed to synthesize the (1R,2S)-enantiomer. Using borane-dimethylsulfide complex in toluene at −20°C, the reaction achieved 98% enantiomeric excess (ee), though yields were lower (72%).
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at multiple sites:
Reduction Reactions
Reductive transformations target the carbamoyl and carboxylic acid groups:
Substitution Reactions
The fluorophenyl group participates in nucleophilic aromatic substitution (NAS), albeit limited due to fluorine’s poor leaving-group ability:
Hydrolysis Reactions
Controlled hydrolysis yields key intermediates:
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring reacts with electrophiles:
Esterification and Derivatization
The carboxylic acid group is amenable to standard derivatization:
| Reagent | Products | Conditions |
|---|---|---|
| Methanol (CH₃OH, H⁺) | Methyl ester | Acid-catalyzed Fischer esterification . |
| Thionyl chloride (SOCl₂) | Acid chloride | Conversion to reactive acyl chloride for further coupling. |
Key Research Findings
-
Ring Strain Utilization : The cyclopropane ring’s 60° bond angles enhance reactivity, enabling unique transformations not observed in non-strained systems .
-
Fluorine Effects : The 2-fluorophenyl group directs electrophilic substitution to the meta position but resists NAS without extreme conditions .
-
Biomedical Relevance : Intermediate forms of this compound are used in synthesizing kinase inhibitors, leveraging its carbamoyl and carboxylic acid groups for target binding .
Scientific Research Applications
Medicinal Chemistry
The compound serves primarily as an intermediate in the synthesis of pharmaceutical agents , particularly those targeting c-Met and other tyrosine kinases. These kinases are crucial in various cellular processes, including proliferation and survival, making them significant targets in cancer therapy .
Research indicates that 2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid exhibits several biological activities:
- Protein Kinase Modulation : It has been identified as a modulator of protein kinase activity, particularly c-Met, which is implicated in cancer progression .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit the growth of cancer cell lines, demonstrating potential cytotoxicity .
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of this compound on MCF7 breast cancer cells, revealing a dose-dependent reduction in cell viability with an IC50 value around 5 µM after 48 hours .
Case Study 2: Anti-inflammatory Effects
In animal models of induced arthritis, treatment with the compound resulted in decreased paw swelling and inflammatory markers compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells within joint tissues .
Mechanism of Action
The mechanism of action of 2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
- 2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Uniqueness
2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional specificity can result in distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Overview
2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10FNO3. It is characterized by a cyclopropane structure attached to a fluorophenyl and a carbamoyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The synthesis of this compound typically involves the reaction of 2-fluoroaniline with cyclopropanecarboxylic acid chloride, often facilitated by a base such as triethylamine under anhydrous conditions. The product can be purified using recrystallization or chromatography techniques.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C11H10FNO3
- Molecular Weight : 223.20 g/mol
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Enzyme Inhibition
The compound has been studied for its interaction with specific enzymes, particularly those involved in metabolic pathways. The mechanism of action involves the formation of hydrogen bonds between the carbamoyl group and amino acid residues in enzyme active sites, potentially leading to inhibition of enzymatic activity.
2. Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, it has been evaluated against various bacterial strains and fungi, showing varying degrees of inhibitory effects. The fluorine substitution on the phenyl ring may enhance its interaction with microbial targets, although specific IC50 values remain to be documented.
3. Anticancer Activity
Recent investigations have explored the potential anticancer effects of the compound. In vitro studies have indicated that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | Structure | Moderate enzyme inhibition |
| 2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | Structure | Antimicrobial activity observed |
The positioning of the fluorine atom significantly influences the reactivity and interactions of these compounds with biological targets.
Case Studies
Several case studies have highlighted the biological activity of this compound:
Case Study 1: Antimicrobial Evaluation
In a study assessing antimicrobial efficacy, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value of approximately 25 µg/mL for S. aureus, suggesting moderate antibacterial activity.
Case Study 2: Cancer Cell Line Studies
In vitro assays conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 60% at a concentration of 50 µM). Mechanistic studies revealed that apoptosis was induced via caspase activation pathways.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid with stereochemical fidelity?
Methodological Answer:
Synthesis should prioritize cyclopropane ring formation via [2+1] cycloaddition or Simmons–Smith reactions, followed by coupling the 2-fluorophenylcarbamoyl group. Stereochemical control is critical; chiral auxiliaries or enantioselective catalysts (e.g., Rh or Pd complexes) can enforce trans/cis configurations. Post-synthesis, chiral HPLC or polarimetry should verify enantiopurity. For example, highlights that substituent positioning on the cyclopropane ring (e.g., methyloxane groups) significantly impacts stereochemical outcomes, necessitating optimized reaction solvents (e.g., THF at –78°C) to minimize racemization .
Basic: Which spectroscopic and chromatographic techniques are optimal for structural validation and purity assessment?
Methodological Answer:
- NMR (¹H/¹³C/¹⁹F): Assign cyclopropane ring protons (δ 1.2–2.8 ppm) and fluorine signals (¹⁹F NMR, δ –110 to –120 ppm for aromatic F).
- HPLC-MS: Use C18 columns with acidic mobile phases (0.1% TFA) to resolve carboxylic acid derivatives. High-resolution MS confirms molecular ions ([M–H]⁻ ≈ m/z 264.07).
- X-ray crystallography: If crystals form (challenging due to cyclopropane strain), compare bond angles/planarity with analogs like those in .
Advanced: How can contradictory data on the compound’s enzyme inhibition potency be systematically addressed?
Methodological Answer:
Contradictions may arise from assay conditions (pH, co-solvents) or isomer impurities. To resolve:
Reproduce assays using standardized protocols (e.g., ’s ACC deaminase inhibition studies with controlled NAD⁺/Mg²⁺ levels) .
Isomer separation: Chiral columns (e.g., Chiralpak IA) isolate enantiomers for individual activity profiling.
Kinetic analysis: Compare Kᵢ values under varying substrate concentrations to rule out non-competitive inhibition artifacts.
Advanced: What computational approaches predict the compound’s binding mode to biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina): Dock the compound into enzyme active sites (e.g., cyclooxygenase-2) using fluorophenyl interactions as constraints.
- MD simulations (GROMACS): Simulate ligand-protein stability over 100 ns, monitoring hydrogen bonds between the carboxylic acid group and Arg120 (as in ’s receptor studies) .
- QSAR models: Correlate substituent electronegativity (fluorine position) with IC₅₀ values from analogs in .
Basic: How does the cyclopropane ring’s strain influence the compound’s chemical reactivity?
Methodological Answer:
The ring’s 60° bond angles increase torsional strain, enhancing susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis). However, electron-withdrawing groups (fluorophenylcarbamoyl) stabilize the ring by delocalizing strain. notes that trans-substituted cyclopropanes exhibit slower hydrolysis than cis isomers due to steric hindrance .
Advanced: What isotopic labeling strategies (e.g., ¹⁸O, ²H) track metabolic degradation pathways?
Methodological Answer:
- ¹⁸O labeling: Synthesize the compound with ¹⁸O in the carboxylic acid group. Post-incubation with liver microsomes, analyze ¹⁸O incorporation into CO₂ (via IRMS) to confirm oxidative decarboxylation.
- ²H-labeled cyclopropane: Use deuterated precursors (e.g., CD₂I₂ in Simmons–Smith reactions) to monitor ring-opening metabolites via LC-MSⁿ. ’s decomposition studies of difluorocyclopropanes provide a template .
Advanced: How to design analogs to isolate the pharmacological contributions of the fluorophenylcarbamoyl group?
Methodological Answer:
- Structural analogs: Synthese derivatives replacing fluorine with Cl, H, or CF₃ (’s comparative table) .
- Bioisosteres: Replace the carbamoyl group with sulfonamides or ureas.
- In vitro testing: Compare COX-2 inhibition (ELISA) or cellular uptake (fluorescence tagging) across analogs.
Basic: What protocols ensure stability during storage and handling?
Methodological Answer:
- Storage: –20°C under argon in amber vials (prevents photodegradation of the fluorophenyl group).
- Handling: Use anhydrous solvents (DMF, DMSO) to avoid hydrolysis. Safety protocols from (e.g., PPE for inhalation risks) apply .
Advanced: What crystallography challenges arise with this compound, and how can they be mitigated?
Methodological Answer:
Cyclopropane’s rigidity often prevents crystal lattice formation. Strategies:
- Co-crystallization: Add co-formers (e.g., L-proline from ) to induce packing .
- Cryocooling: Flash-cooling (100 K) with liquid N₂ reduces thermal motion.
- Synchrotron sources: High-intensity X-rays improve diffraction for low-quality crystals.
Advanced: How to reconcile discrepancies in reported synthetic yields (20–80%) for this compound?
Methodological Answer:
Yield variability stems from:
- Impurity of starting materials: Use HPLC-purified 2-fluoroaniline (≥99.9%).
- Catalyst loading: Optimize Pd(OAc)₂ (0.5–2 mol%) in coupling steps (’s carbamoyl synthesis) .
- Workup protocols: Extract with ethyl acetate (3×) at pH 3–4 to recover unreacted carboxylic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
